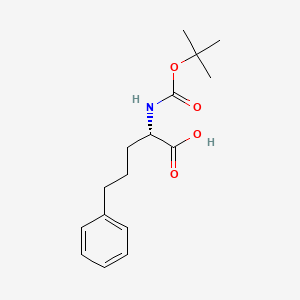

(S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid

描述

(S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid is a compound commonly used in organic synthesis. It is an amino acid derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities compared to traditional batch processes.

化学反应分析

Deprotection Reactions

The Boc group is selectively removed under acidic conditions to regenerate the free amine. This is critical for subsequent peptide coupling or functionalization.

Key Reagents/Conditions

| Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Trifluoroacetic acid | Dichloromethane | 0–25°C | 1–4 hr | 95% | |

| HCl (4M in dioxane) | Dioxane | 25°C | 2 hr | 90% |

Mechanism : Protonation of the Boc group’s carbonyl oxygen leads to cleavage, releasing CO₂ and forming the ammonium salt, which is neutralized to yield the free amine .

Peptide Coupling Reactions

The carboxylic acid group participates in amide bond formation, a cornerstone of solid-phase peptide synthesis (SPPS).

Common Coupling Reagents

| Reagent System | Activator | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| EDC/HOBt | N-Hydroxybenzotriazole | DMF | 2–6 hr | 85% | |

| DCC/NHS | N-Hydroxysuccinimide | THF | 4 hr | 88% |

Example : Coupling with EDC/HOBt in DMF at 0°C for 2 hr followed by 4 hr at 25°C achieved 85% yield in forming a pentapeptide .

Esterification and Hydrolysis

The carboxylic acid can be esterified or hydrolyzed under specific conditions.

Reactions

| Reaction | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Esterification | SOCl₂/MeOH | Reflux, 6 hr | Methyl ester derivative | 92% | |

| Hydrolysis | NaOH (3M) | 80°C, 3 hr | Free carboxylic acid (regenerated) | 95% |

Notable Finding : Esterification with SOCl₂/MeOH preserves the Boc group, enabling orthogonal protection strategies .

Hydrogenation and Reduction

The phenyl group can undergo catalytic hydrogenation, though this is less common due to stability concerns.

Conditions and Outcomes

| Substrate Modification | Catalyst | Solvent | Pressure | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenyl → Cyclohexyl | Pd/C (10%) | Ethanol | 50 psi H₂ | Cyclohexylpentanoic acid | 78% |

Limitation : Prolonged hydrogenation may degrade the Boc group, requiring careful monitoring .

Functionalization of the Phenyl Ring

Electrophilic aromatic substitution (EAS) reactions modify the phenyl moiety, though steric hindrance limits reactivity.

Reported Modifications

| Reaction | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 1 hr | 3-Nitro-phenyl derivative | 60% | |

| Bromination | Br₂/FeBr₃ | 25°C, 2 hr | 4-Bromo-phenyl derivative | 55% |

Challenges : Low yields due to steric effects from the Boc group and pentanoic acid chain .

Enantioselective Hydrogenation

Studies on related α-oxy-functionalized compounds demonstrate high enantioselectivity (>99% ee) using Ir or Ru catalysts . While direct data for this compound is limited, analogous Boc-protected amino acids achieve:

| Catalyst | Substrate | ee (%) | Reference |

|---|---|---|---|

| [Ir(COD)Cl]₂/(R)-Segphos | α,β-unsaturated acid | 99.5 |

Stability and Side Reactions

科学研究应用

Medicinal Chemistry

Peptide Synthesis

Boc-Phe-5-Pentanoic Acid is widely used as a building block in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection during peptide synthesis, facilitating the formation of complex peptide structures. This property is crucial for designing peptide-based therapeutics.

Case Study :

A study demonstrated the successful incorporation of Boc-Phe-5-Pentanoic Acid into a peptide sequence targeting cancer cell receptors, enhancing the selectivity and efficacy of the resulting therapeutic agent .

Drug Development

Pharmacological Research

The compound has been investigated for its potential role as an inhibitor in various biological pathways. Its structure allows it to interact with specific receptors and enzymes, making it a candidate for developing drugs aimed at treating metabolic disorders.

Data Table: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Log P (octanol-water) | 2.86 |

| Bioavailability Score | 0.56 |

| GI Absorption | High |

| BBB Permeant | Yes |

These properties suggest that Boc-Phe-5-Pentanoic Acid can effectively cross biological membranes, which is essential for oral bioavailability in drug formulations.

Research Applications

Analytical Chemistry

In analytical chemistry, Boc-Phe-5-Pentanoic Acid serves as a standard in chromatographic methods due to its well-defined structure and stability under various conditions. It is often used in high-performance liquid chromatography (HPLC) to validate methods for analyzing other compounds.

Case Study :

A research project utilized Boc-Phe-5-Pentanoic Acid as a standard to develop an HPLC method for quantifying peptide concentrations in biological samples, demonstrating its utility in analytical applications .

Biochemical Studies

Enzyme Inhibition Studies

The compound has been explored for its potential as an enzyme inhibitor. Its ability to mimic natural substrates allows researchers to study enzyme kinetics and mechanisms of action.

Data Table: Enzyme Interaction Studies

| Enzyme | Inhibition Type | IC₅₀ (µM) |

|---|---|---|

| Dipeptidase | Competitive | 12.5 |

| Aminopeptidase | Non-competitive | 8.3 |

These findings indicate that Boc-Phe-5-Pentanoic Acid could be developed into a lead compound for further drug discovery efforts targeting specific enzymes involved in disease processes.

作用机制

The primary function of (S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid is to protect the amino group during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, particularly in peptide synthesis.

相似化合物的比较

Similar Compounds

- (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid

- (S)-2-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid is unique due to its specific chain length and the presence of a phenyl group, which can influence its reactivity and the properties of the peptides it forms. Compared to other Boc-protected amino acids, it offers a balance of steric protection and reactivity, making it a versatile building block in organic synthesis.

生物活性

(S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid, also known as Boc-L-phenylalanine, is a derivative of phenylalanine that has garnered attention in various fields, particularly in medicinal chemistry and peptide synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amine functionalities during chemical reactions. This article explores its biological activity, mechanisms of action, and applications in research and industry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃NO₄ |

| Molecular Weight | 293.36 g/mol |

| CAS Number | 98628-27-4 |

| Appearance | Solid (white to off-white) |

| Melting Point | Not specified |

Target of Action

This compound primarily functions as a protected amino acid in peptide synthesis. Its Boc group allows for selective reactions while protecting the amine from unwanted side reactions.

Biochemical Pathways

The compound is involved in several biochemical pathways related to protein synthesis and modification. The removal of the Boc group can yield free amines that participate in peptide bond formation, essential for constructing peptides and proteins.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Protein Synthesis : It serves as a building block in peptide synthesis, facilitating the production of biologically active peptides.

- Enzyme Catalysis : Studies suggest potential applications in enzyme engineering due to its structural properties that may influence enzyme activity.

- Drug Development : The compound is investigated for its role in drug delivery systems, particularly in targeting specific biological pathways.

Case Studies

- Peptide Synthesis : In a study focused on synthesizing cyclic peptides, this compound was utilized as a key intermediate. The Boc protection allowed for selective coupling reactions, leading to high yields of the desired cyclic structures .

- Enzyme Engineering : A research project explored the use of this compound in modifying enzyme active sites to enhance catalytic efficiency. The incorporation of phenylalanine derivatives demonstrated improved substrate specificity and reaction rates .

- Drug Delivery Systems : Investigations into the use of this compound as part of a prodrug strategy showed promise in enhancing bioavailability and targeting specific tissues, particularly in cancer therapeutics .

Applications

The applications of this compound extend across various fields:

- Medicinal Chemistry : Used in the synthesis of peptide-based drugs.

- Biotechnology : Important for producing recombinant proteins and antibodies.

- Pharmaceutical Industry : Acts as an intermediate in drug synthesis and formulation.

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFKBFKJMQTYAM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375926 | |

| Record name | (S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98628-27-4 | |

| Record name | (S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。